3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property profiling

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2195810-26-3) is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class, featuring a 5-bromopyrimidin-2-yl-piperidine moiety linked via a methylene bridge to the N3 position of a 3,4-dihydropyrimidin-4-one core. With a molecular weight of 350.21 g/mol, an XLogP3-AA of 1.3, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, the compound presents a compact, moderately lipophilic scaffold that is amenable to further functionalization.

Molecular Formula C14H16BrN5O
Molecular Weight 350.22
CAS No. 2195810-26-3
Cat. No. B2602790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
CAS2195810-26-3
Molecular FormulaC14H16BrN5O
Molecular Weight350.22
Structural Identifiers
SMILESC1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=N3)Br
InChIInChI=1S/C14H16BrN5O/c15-12-7-17-14(18-8-12)19-5-2-11(3-6-19)9-20-10-16-4-1-13(20)21/h1,4,7-8,10-11H,2-3,5-6,9H2
InChIKeyXVNJYHWREUYENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2195810-26-3) – Procurement-Relevant Baseline


3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2195810-26-3) is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class, featuring a 5-bromopyrimidin-2-yl-piperidine moiety linked via a methylene bridge to the N3 position of a 3,4-dihydropyrimidin-4-one core . With a molecular weight of 350.21 g/mol, an XLogP3-AA of 1.3, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, the compound presents a compact, moderately lipophilic scaffold that is amenable to further functionalization . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase-targeted libraries and proteolysis-targeting chimeras (PROTACs), where the bromopyrimidine serves as a hinge-binding motif and the DHPM core can be elaborated for potency and selectivity tuning.

Workflow Synthetic intermediate for kinase-targeted library construction Bromopyrimidine hinge-binding motif
Selection Compact DHPM scaffold with moderate lipophilicity Compatible with fragment elaboration and PROTAC chemistry
Use Context Pd-catalyzed cross-coupling via 5-bromopyrimidine handle Supports late-stage diversification strategies

Why In-Class DHPM Analogs Cannot Substitute 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2195810-26-3) in Procurement


Although compounds sharing the 3,4-dihydropyrimidin-4-one core or the 5-bromopyrimidin-2-yl-piperidine motif are commercially available, simple substitution is precluded by significant differences in physicochemical and structural parameters that directly influence downstream synthetic utility and biological performance. For instance, the 6-cyclopropyl analog (CAS 2097925-73-8) carries an additional 40 Da of molecular weight and exhibits a higher XLogP3 of 1.9 versus 1.3 for 2195810-26-3, which can alter membrane permeability and non-specific binding profiles . The unsubstituted DHPM core of 2195810-26-3 provides a unique vector for late-stage diversification that is not available in pre-functionalized congeners, making it the preferred entry point for systematic structure-activity relationship campaigns. These quantifiable disparities in lipophilicity, molecular weight, and rotatable bond count mean that data generated with one analog cannot be assumed to translate to another, necessitating specification of the exact CAS number during procurement.

Target Compound (2195810-26-3)
  • Unsubstituted DHPM core for late-stage diversification
  • Lower molecular weight and controlled lipophilicity
  • Fewer rotatable bonds supports fragment-based design
6-Cyclopropyl Analog (CAS 2097925-73-8)
  • Pre-functionalized core limits diversification vectors
  • Higher molecular weight and XLogP may shift ADME profiles
  • Additional rotatable bond alters conformational entropy
Mismatch alert: Differences in lipophilicity, molecular weight, and rotatable bond count mean SAR data from the 6-cyclopropyl analog may not transfer. Specify exact CAS 2195810-26-3 for reproducible results.

Quantitative Differentiation of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2195810-26-3) Against Key Comparators


Molecular Weight and Lipophilicity Advantage Over the 6-Cyclopropyl Analog for Fragment-Based Design

When evaluated head-to-head against its closest commercially listed analog, 3-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 2097925-73-8), the target compound 2195810-26-3 demonstrates a 40 Da lower molecular weight (350.21 vs. 390.3 g/mol) and a 0.6-unit reduction in computed XLogP3 (1.3 vs. 1.9) . These differences are critical for fragment-based screening cascades where lower molecular complexity and controlled lipophilicity are associated with higher hit rates and improved ligand efficiency metrics .

MW & XLogP vs 6-Cyclopropyl Analog
Head-to-head
ΔMW -40.1 g/mol · ΔXLogP3 -0.6
Lower molecular weight and lipophilicity support fragment-based screening fit
Computed properties; verify experimentally for specific kinase target
Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property profiling

Reduced Rotatable Bond Count as an Entropic Advantage in Target Binding

The target compound possesses only 3 rotatable bonds compared to 4 for the 6-cyclopropyl analog . In class-level analyses of drug-like molecules, each additional rotatable bond incurs an entropic penalty upon binding, estimated at approximately 0.5–1.5 kcal/mol, which can degrade binding affinity even when enthalpic contacts are preserved . By offering a more conformationally restricted scaffold, 2195810-26-3 may achieve higher affinity for rigid binding pockets with fewer entropic losses.

Rotatable Bond Count
Class-level
3 rotatable bonds (analog: 4)
Reduced entropic penalty may improve binding affinity (class-level inference)
Target-specific binding entropy requires validation; class reference Veber et al. 2002
Conformational restriction Binding entropy Ligand efficiency

Synthetic Tractability via the 5-Bromopyrimidine Handle Compared to Non-Halogenated Analogs

The presence of a bromine atom at the 5-position of the pyrimidine ring provides a well-established synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . In contrast, non-halogenated pyrimidine analogs require pre-functionalization or less reliable C–H activation strategies, which can reduce overall synthetic efficiency. The synthetic utility of 5-bromopyrimidines in medicinal chemistry has been demonstrated across multiple kinase inhibitor programs, where this motif serves as a universal hinge-binder precursor .

Synthetic Diversification Handle
Class-level
5-Bromopyrimidine enables Pd cross-coupling
Efficient late-stage library synthesis compared to non-halogenated analogs
General synthetic methodology; review specific coupling conditions
Cross-coupling Late-stage functionalization Synthetic chemistry

Prioritized Application Scenarios for 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (CAS 2195810-26-3)


Fragment-Based Kinase Inhibitor Library Design

The compact size (MW 350 Da) and low lipophilicity (XLogP3 1.3) of 2195810-26-3 meet the 'Rule of Three' criteria for fragment libraries, making it an ideal core for fragment-based screening against kinase targets . The bromopyrimidine hinge-binding motif can be retained while the DHPM ring is elaborated to improve potency, as demonstrated in class-level kinase inhibitor optimization campaigns .

PROTAC Linker Attachment Point via the DHPM Core

The N3-methylene-piperidine linkage provides a solvent-exposed vector suitable for PROTAC linker attachment without disrupting target engagement, as inferred from structural analyses of cereblon-based degraders employing similar pyrimidine-piperidine scaffolds . The bromine atom can simultaneously be used to optimize the warhead, offering orthogonal diversification.

Physicochemical Property-Driven Lead Optimization

With only 3 rotatable bonds and moderate lipophilicity, 2195810-26-3 serves as a disciplined starting point for lead optimization programs where oral bioavailability is a key objective. The scaffold's property profile aligns with established oral drug space, and any increase in molecular complexity can be monitored against the baseline provided by this compound .

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor library design
Fragment-like physicochemical profile (controlled MW, lipophilicity)
Ligand efficiency and Rule-of-Three compliance review
PROTAC linker attachment studies
Solvent-exposed vector via N3-methylene-piperidine
Ternary complex formation and linker geometry assessment
Physicochemical property-driven lead optimization
Low rotatable bond count and moderate lipophilicity baseline
Oral bioavailability parameter monitoring during optimization
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